Faradiol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H50O2 |

|---|---|

Peso molecular |

442.7 g/mol |

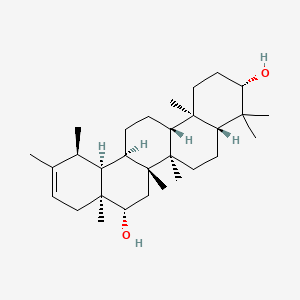

Nombre IUPAC |

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1 |

Clave InChI |

BNHIQKVOPNHQKO-ZPWDLUOLSA-N |

SMILES isomérico |

C[C@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C |

SMILES canónico |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C |

Sinónimos |

18alpha,19betaH-urs-20-ene-3beta,16beta-diol faradiol |

Origen del producto |

United States |

Foundational & Exploratory

Faradiol's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faradiol, a pentacyclic triterpenoid (B12794562) predominantly isolated from medicinal plants such as Calendula officinalis, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects. Through a detailed examination of its interaction with key inflammatory signaling pathways, namely NF-κB and JAK/STAT, this document elucidates the core pharmacological activities of this compound. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside detailed experimental protocols to facilitate reproducibility and further investigation. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to enhance understanding of the complex molecular interactions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a triterpenoid diol, has emerged as a promising natural compound with significant anti-inflammatory and anti-oedematous activities.[1] Its therapeutic potential has been attributed to its ability to modulate critical signaling cascades that orchestrate the inflammatory response. This guide delves into the intricate mechanisms by which this compound exerts its anti-inflammatory effects, with a particular focus on its modulation of the NF-κB and STAT3 signaling pathways.

Core Mechanism of Action: Anti-inflammatory Activity

The primary pharmacological action of this compound is its potent anti-inflammatory effect, which has been demonstrated in various experimental models. This activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] this compound and its naturally occurring esters are considered the key contributors to the anti-inflammatory properties of Calendula officinalis extracts.[2][3]

Inhibition of Pro-inflammatory Cytokines

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been shown to effectively suppress the production of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] By downregulating these critical mediators, this compound effectively dampens the inflammatory cascade.

Modulation of Key Signaling Pathways

This compound's anti-inflammatory effects are primarily mediated through the inhibition of two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, with a particular impact on STAT3.

The NF-κB pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes.

This compound and its derivatives have been shown to inhibit NF-κB-driven transcription.[6] This inhibition is a key mechanism underlying its anti-inflammatory activity.

The JAK/STAT pathway is another crucial signaling cascade involved in inflammation and immunity. Cytokines like IL-6 bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, primarily STAT3 in the context of inflammation. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation, cell proliferation, and survival. This compound has been observed to modulate this pathway, contributing to its anti-inflammatory profile.[7]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activities of this compound and its related compounds.

| Compound | Assay | Target/Endpoint | IC50 / ID50 | Reference |

| This compound-3-myristate | NF-κB driven transcription inhibition in human gastric epithelial cells | NF-κB | 15.4 µM | [2] |

| This compound (aglycone) | NF-κB driven transcription inhibition in human gastric epithelial cells | NF-κB | 12.8 µM | [2] |

| Oleanane-type triterpene glycosides (from C. officinalis) | TPA-induced inflammation in mice | Inflammation (ear edema) | 0.05-0.20 mg/ear | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

This compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Inhibition of the JAK/STAT3 Signaling Pathway

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory assay.

Experimental Protocols

In Vitro Inhibition of NF-κB Driven Transcription

This protocol is adapted from a study evaluating the effect of Calendula officinalis extracts on NF-κB activation in human gastric epithelial cells.[6]

-

Cell Line: Human gastric epithelial (AGS) cells.

-

Transfection: Transiently transfect AGS cells with a pNF-κB-Luc reporter plasmid using a suitable transfection reagent. This plasmid contains a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.

-

Treatment: 24 hours post-transfection, treat the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Concurrently, treat cells with varying concentrations of this compound (e.g., 1-50 µM).

-

Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., pRL-TK) to account for transfection efficiency. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.

In Vivo TPA-Induced Mouse Ear Edema Assay

This protocol is a standard method for evaluating topical anti-inflammatory activity, as described in a study on triterpenoids from Calendula officinalis.[8]

-

Animals: Male ICR mice.

-

Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema.

-

Treatment: Topically apply this compound (dissolved in a vehicle like acetone) to the right ear immediately after TPA application. The left ear serves as a control.

-

Measurement of Edema: After a specified time (e.g., 6 hours), sacrifice the mice and punch out circular sections from both the right (treated) and left (control) ears. Weigh the ear punches.

-

Data Analysis: The difference in weight between the right and left ear punches represents the degree of edema. Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated control group. Determine the ID50 value (the dose that causes 50% inhibition of edema).

LPS-Stimulated Cytokine Release in Macrophages

This is a common in vitro assay to screen for anti-inflammatory compounds.

-

Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte cell line THP-1 (differentiated into macrophages with PMA).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Generate dose-response curves for the inhibition of each cytokine by this compound and calculate the respective IC50 values.

Conclusion

This compound exhibits potent anti-inflammatory activity primarily through the modulation of the NF-κB and JAK/STAT3 signaling pathways. By inhibiting these key cascades, this compound effectively reduces the production of pro-inflammatory cytokines and mitigates the inflammatory response. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound as a novel anti-inflammatory agent. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in clinical settings for the treatment of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Farrerol inhibited angiogenesis through Akt/mTOR, Erk and Jak2/Stat3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Faradiol: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of the triterpenoid (B12794562) faradiol. Sourced from medicinal plants such as Calendula officinalis, this compound has demonstrated significant potential as a therapeutic agent, primarily due to its potent anti-inflammatory properties. This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes the molecular pathways and workflows involved in its screening.

Anti-inflammatory Activity

This compound and its fatty acid esters are recognized as the principal anti-inflammatory components of Calendula officinalis flower extracts. The unesterified this compound, in particular, has shown the highest activity, comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in topical applications. Its mechanism is largely attributed to the inhibition of the inflammatory cascade, including the suppression of pro-inflammatory cytokines and the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Data: Inhibition of Edema

The most common in vivo model to assess the topical anti-inflammatory activity of this compound is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. This assay measures the reduction in swelling (edema) after application of the test compound.

| Compound/Extract | Dose (mg/ear) | Edema Inhibition (%) | Reference Compound |

| Dichloromethane Extract (BcD) | 1.0 | 78.5 ± 0.72 | Indomethacin |

| BcD3 Fraction | 1.0 | 82.9 | Indomethacin |

| Kingidiol | 1.0 | 94.1 ± 0.9 | Indomethacin |

| Cirsimaritin | 1.0 | 98.1 ± 0.06 | Indomethacin |

| (Data derived from studies on Baccharis conferta, which contains anti-inflammatory terpenes and flavonoids evaluated using the TPA model)[1] |

Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. Inflammatory stimuli, such as TPA, activate phospholipase A2, releasing arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (B1171923) (e.g., PGE2) that mediate edema and pain. This compound is believed to inhibit the activity of COX-2, thereby reducing the production of these inflammatory mediators.[2][3]

Experimental Protocol: TPA-Induced Mouse Ear Edema

This protocol details the widely used in vivo assay for assessing topical anti-inflammatory agents.[1][4][5][6]

-

Animal Acclimatization: Male CD-1 or Balb/c mice (20-25g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Group Allocation: Mice are randomly divided into experimental groups (n=5-6 per group):

-

Group 1: Naive (no treatment).

-

Group 2: Negative Control (Vehicle + TPA).

-

Group 3: Positive Control (Indomethacin + TPA).

-

Group 4+: Test Groups (this compound at various doses + TPA).

-

-

Preparation of Reagents:

-

TPA solution: A stock solution is prepared in DMSO and diluted in acetone (B3395972) to a final concentration of 2.5 µg per 20 µL.[5]

-

Test compound/Indomethacin: Dissolved in acetone or another suitable vehicle at the desired concentrations (e.g., 1 mg/ear).[1]

-

-

Induction and Treatment:

-

A 20 µL aliquot of the TPA solution is applied topically to both the inner and outer surfaces (10 µL each) of the right ear of each mouse. The left ear serves as an untreated control.

-

Immediately or shortly after TPA application, the test compound, positive control, or vehicle is applied topically to the right ear in the same manner.

-

-

Edema Assessment:

-

After a set period (typically 4-6 hours, when edema is maximal), the mice are euthanized by cervical dislocation.[7]

-

A circular section (e.g., 6 mm diameter) is punched out from both the right (treated) and left (control) ears using a biopsy punch.

-

The weight of each ear punch is measured immediately.

-

-

Data Analysis:

-

The degree of edema is calculated as the difference in weight between the right and left ear punches for each mouse.

-

The percentage of edema inhibition is calculated using the following formula:

-

% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100

-

-

Anti-Cancer Activity

While specific quantitative data for isolated this compound is not extensively documented in publicly available literature, extracts from Calendula officinalis rich in triterpenoids have demonstrated selective cytotoxicity against various cancer cell lines.[8] The anti-cancer effects of structurally related terpenoids often involve the induction of apoptosis (programmed cell death), suggesting a potential mechanism for this compound.

Quantitative Data: Cytotoxicity of Related Extracts

The cytotoxic potential of a compound is typically expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population.

| Extract / Compound | Cell Line | IC50 Value | Assay Type |

| Calendula officinalis Flower Extract | Breast Cancer (MCF-7) | ~50 µg/mL | MTT Assay |

| Calendula officinalis Leaf Extract | Breast Cancer (MCF-7) | ~100 µg/mL | MTT Assay |

| Oleanane-type Saponin 4 | Lung Carcinoma (A549) | 6.42 - 18.16 µM | Cytotoxicity Assay |

| Oleanane-type Saponin 4 | Glioblastoma (U87MG) | 6.42 - 18.16 µM | Cytotoxicity Assay |

| (Data derived from studies on Calendula officinalis extracts and related triterpenoid saponins)[8] |

Signaling Pathway: Intrinsic Apoptosis Induction

A plausible mechanism for the anti-cancer activity of triterpenoids is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of executioner caspases (e.g., Caspase-3), ultimately leading to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2][9][10][11]

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control (medium only).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[2]

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[12]

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[2][12]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[2]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Hepatoprotective Activity

Various natural products, including terpenes and flavonoids, are known to possess hepatoprotective properties.[13][14] Their mechanisms often involve antioxidant and anti-inflammatory actions that protect liver cells from damage induced by toxins (e.g., paracetamol, CCl4).[13][15] While extracts of Calendula officinalis are reported to have hepatoprotective effects, specific studies detailing the mechanisms of isolated this compound are limited. The presumed activity would likely involve the modulation of oxidative stress pathways.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

A key mechanism for hepatoprotection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Experimental Workflow: COX-2 Inhibition Assay

To directly quantify the inhibitory effect of this compound on the COX-2 enzyme, a cell-free enzyme immunoassay (ELISA) can be performed. This assay measures the product of the COX-2 reaction (prostaglandin) in the presence and absence of the inhibitor.

Experimental Protocol: COX-2 Enzyme Immunoassay (ELISA)

This protocol is a generalized procedure based on commercially available COX-2 inhibitor screening kits.[17][18][19][20]

-

Reagent Preparation: Prepare all reagents, including wash buffer, assay buffer, standards, and enzyme (human recombinant COX-2), according to the kit manufacturer's instructions.

-

Standard and Sample Preparation: Prepare a standard curve using the provided prostaglandin standard. Prepare serial dilutions of this compound in the appropriate buffer.

-

Assay Procedure:

-

Add 100 µL of assay buffer, heme, and COX-2 enzyme to the appropriate wells of a 96-well plate.

-

Add the this compound dilutions or vehicle control to the wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubate for the specified time at 37°C.

-

Stop the reaction by adding a stop solution.

-

-

Detection (ELISA Steps):

-

The prostaglandin produced is typically measured using a competitive ELISA format. The plate is coated with an antibody.

-

Samples from the reaction are transferred to the antibody-coated plate, along with a fixed amount of HRP-labeled prostaglandin.

-

The sample prostaglandin and HRP-labeled prostaglandin compete for binding to the antibody. The plate is incubated for ~1 hour.

-

The plate is washed 4 times to remove unbound reagents.

-

A TMB substrate is added, and the plate is incubated in the dark for ~30 minutes. The HRP enzyme converts the substrate, developing a blue color.

-

A stop solution is added, changing the color to yellow.

-

-

Measurement and Analysis:

-

Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.

-

Calculate the concentration of prostaglandin produced in each well using the standard curve.

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

-

Workflow Diagram: COX-2 ELISA

References

- 1. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 7. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Farrerol Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. ivset.ua [ivset.ua]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. img.abclonal.com [img.abclonal.com]

- 20. benchchem.com [benchchem.com]

In Vitro Effects of Faradiol: A Technical Guide for Researchers

Introduction

Faradiol, a pentacyclic triterpenoid (B12794562) found in plants such as Calendula officinalis, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the currently available in vitro data on this compound, intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro effects of this compound and its derivatives. It is important to note that while the anti-inflammatory properties of this compound have been investigated, there is a notable scarcity of specific quantitative data for its effects on cancer cell cytotoxicity, apoptosis, cell cycle, the MAPK pathway, ROS production, and COX-2/iNOS inhibition in the public domain.

Table 1: Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | Analyte | Concentration of this compound | % Inhibition | Citation |

| THP-1 (human monocytic cells) | LPS | IL-6 Release | 20 µM | 59% | [1] |

Table 2: Effects of this compound Derivatives on NF-κB Signaling

| Compound | Cell Line | Stimulant | Assay | IC50 | Citation |

| This compound-3-myristate | AGS (human gastric epithelial cells) | TNF-α | NF-κB Luciferase Reporter | 15.4 µM | [2] |

Signaling Pathways

NF-κB Signaling Pathway

This compound has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB activation pathway and a potential point of inhibition by this compound.

Figure 1: NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

While direct evidence for this compound's effect on the MAPK pathway is limited, this pathway is a common target for anti-inflammatory and anti-cancer compounds. Investigating this compound's impact on the phosphorylation of key MAPK proteins (ERK, JNK, p38) would be a logical next step.

Figure 2: Generalized MAPK signaling cascade, a potential target for this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the study of this compound's biological activities.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Figure 3: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Workflow Diagram:

Figure 5: Workflow for cell cycle analysis by PI staining.

Detailed Protocol:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.

-

Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a propidium iodide staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis for MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling cascade (e.g., p-ERK, p-JNK, p-p38).

Detailed Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This compound demonstrates clear anti-inflammatory properties in vitro, primarily through the inhibition of pro-inflammatory cytokines and modulation of the NF-κB signaling pathway. However, this technical guide also highlights a significant gap in the literature regarding other potential in vitro effects of this compound, such as its anti-cancer activities. The provided protocols offer a robust framework for researchers to further investigate the multifaceted biological activities of this promising natural compound. Future studies should focus on generating specific quantitative data for this compound's effects on cytotoxicity, apoptosis, cell cycle progression, and other key signaling pathways to fully elucidate its therapeutic potential.

References

Unveiling Faradiol: A Technical Guide to Its Natural Sources and Isolation

For Immediate Release

Jena, Germany – December 18, 2025 – Faradiol, a pentacyclic triterpenoid (B12794562), and its esters have garnered significant attention within the scientific community for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of quantitative data to support researchers, scientists, and drug development professionals in their endeavors. The principal natural source of this compound and its fatty acid esters is the flower heads of Marigold (Calendula officinalis L.), a medicinal plant belonging to the Asteraceae family.[1][2]

Natural Sources and Biosynthesis

This compound is predominantly found in the ray florets of Calendula officinalis, where it exists mainly as monoesters of lauric, myristic, and palmitic acids.[2][3] The concentration of these esters is significantly higher in the ray florets compared to other parts of the plant, such as disk florets and leaves.[2] The biosynthesis of this compound in Calendula officinalis follows the isoprenoid pathway, starting from 2,3-oxidosqualene (B107256). A key enzyme, ψ-taraxasterol synthase (CoTXSS), catalyzes the cyclization of 2,3-oxidosqualene to produce ψ-taraxasterol.[4][5] Subsequent hydroxylation and acylation steps, involving cytochrome P450s and acyltransferases, lead to the formation of this compound and its various fatty acid esters.[4][5]

Isolation and Purification Methodologies

The isolation of this compound and its esters from Calendula officinalis involves a multi-step process, beginning with extraction, followed by purification using various chromatographic techniques. A common workflow is the combination of Supercritical Fluid Extraction (SFE) with normal-phase and reversed-phase column chromatography.[6]

Experimental Protocols

1. Supercritical Fluid Extraction (SFE)

SFE is an efficient method for the initial extraction of lipophilic compounds, including this compound esters, from the plant material.

-

Objective: To obtain a crude extract enriched in triterpenoid esters.

-

Apparatus: Analytical or pilot-scale SFE system.

-

Procedure:

-

Dried and powdered flower heads of Calendula officinalis are packed into the extraction vessel.

-

Supercritical carbon dioxide (CO₂) is used as the primary solvent.

-

A co-solvent, typically ethanol, is added to modify the polarity of the supercritical fluid and enhance extraction efficiency.

-

The extraction is performed under optimized conditions of pressure and temperature.

-

The pressure is subsequently reduced in stages to selectively precipitate and collect the extracted fractions.[7]

-

-

Typical Parameters:

2. Normal-Phase Column Chromatography

This step serves as a pre-purification to separate the crude SFE extract into fractions based on polarity.

-

Objective: To isolate the triterpene ester fraction from other lipophilic compounds.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A non-polar solvent system, with a gradual increase in polarity to elute compounds of increasing polarity.

-

Procedure:

-

The crude SFE extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the silica gel column.

-

The column is eluted with a solvent gradient.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound esters.

-

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is employed for the final purification of individual this compound esters.

-

Objective: To separate and purify individual this compound esters to a high degree of purity.

-

Stationary Phase: C18-bonded silica gel.

-

Mobile Phase: A polar solvent system, typically methanol (B129727) or a mixture of methanol and water.

-

Procedure:

-

The enriched this compound ester fractions from the normal-phase chromatography are pooled, concentrated, and dissolved in the mobile phase.

-

The solution is injected into the preparative HPLC system.

-

Isocratic or gradient elution is used to separate the individual esters.

-

The eluent is monitored with a UV detector, and fractions corresponding to the desired peaks are collected.

-

The purity of the isolated esters is confirmed by analytical HPLC. Gram quantities of individual this compound esters can be obtained with a purity of 96% to 98%.[3][6]

-

Quantitative Analysis

For the quantitative determination of this compound and its esters in extracts and final products, a validated analytical RP-HPLC method is typically used.

Analytical HPLC Method

-

Stationary Phase: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[10]

-

Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v), sometimes with the addition of an acid like o-phosphoric acid.[10]

-

Detection: UV detection at 210 nm.[3]

-

Quantification: An internal standard, such as lupeol (B1675499) acetate, can be used for accurate quantification.[11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the isolation and analysis of this compound and its esters.

Table 1: Supercritical Fluid Extraction (SFE) Parameters

| Parameter | Value | Reference |

| Pressure | 300 - 700 bar | [7][8] |

| Temperature | 50 - 80 °C | [8][9] |

| Co-solvent | Ethanol (0.5 - 15% v/v) | [8][9] |

Table 2: Preparative Reversed-Phase HPLC Parameters for Purification

| Parameter | Description | Reference |

| Stationary Phase | Reversed-Phase C18 | [3] |

| Mobile Phase | Methanol | [3] |

| Flow Rate | 9 mL/min | [3] |

| Detection | 210 nm | [3] |

| Final Purity | 96 - 98% | [3][6] |

Table 3: Analytical Reversed-Phase HPLC Parameters for Quantification

| Parameter | Description | Reference |

| Stationary Phase | C18 (5 µm, 4.6 mm x 150 mm) | [10] |

| Mobile Phase | Methanol:Water (95:5) with 2% o-phosphoric acid | [10] |

| Flow Rate | 1.3 mL/min | [10] |

| Column Temperature | 35 °C | [10] |

| Injection Volume | 30 µL | [10] |

| Retention Time (this compound) | ~6.38 min | [10] |

| Limit of Detection (LOD) | 0.003 µg/mL | [2][10] |

| Limit of Quantification (LOQ) | 0.01 µg/mL | [2][10] |

| Linearity Range | 0.01 - 30 µg/mL | [2][10] |

This guide provides a comprehensive technical overview for the isolation and quantification of this compound and its esters from Calendula officinalis. The detailed protocols and quantitative data herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of natural product chemistry.

References

- 1. Identification and biosynthesis of bioactive triterpenes from Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ES2656153T3 - Procedure for preparing an extract of inflorescences of Calendula Officinalis by means of extraction with supercritical carbon dioxide and compositions containing said extract - Google Patents [patents.google.com]

- 8. Supercritical carbon dioxide extraction of marigold at high pressures: comparison of analytical and pilot-scale extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. turkmedline.net [turkmedline.net]

- 11. researchgate.net [researchgate.net]

Faradiol: A Technical Guide to its Chemical Properties and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Faradiol is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, a member of the triterpenoid class of organic compounds, is characterized by a five-ring carbon skeleton.[1] Its systematic IUPAC name is (3S,4aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C30H50O2 | [2][3][4][5][6] |

| Molecular Weight | 442.72 g/mol | [2][3][4][5][6] |

| CAS Number | 20554-95-4 | [2][4] |

| Appearance | Powder | [4] |

| Melting Point | 235-236 °C | [5] |

| Water Solubility (Predicted) | 0.00045 g/L | [1] |

| logP (Predicted) | 5.7 - 6.16 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Natural Sources and Isolation

This compound is primarily isolated from the flowers of Calendula officinalis (pot marigold).[2] It also occurs in other plants such as Dittrichia viscosa.[3][4] In its natural form within the plant, this compound often exists as fatty acid esters, such as this compound-3-O-palmitate, this compound-3-O-myristate, and this compound-3-O-laurate.[7]

Experimental Protocol: Extraction and Purification of this compound Esters from Calendula officinalis

A common method for the preparative purification of this compound esters involves a multi-step process combining extraction and chromatography.[2][8][9]

1. Extraction:

-

Supercritical Fluid Extraction (SFE): Milled flower heads of Calendula officinalis are subjected to SFE.

-

Extraction Pressure: 500 bar

-

Temperature: 50 °C

-

Carbon Dioxide Flow: 35 kg/h

-

Extraction Time: 3 hours per batch

-

This initial extraction yields a crude extract containing this compound esters.[9]

-

2. Chromatographic Purification:

-

Normal-Phase Column Chromatography: The crude SFE extract is first subjected to normal-phase column chromatography to separate fractions based on polarity.

-

Reversed-Phase Column Chromatography: Fractions enriched with this compound esters from the normal-phase chromatography are further purified using reversed-phase column chromatography to yield individual this compound esters with high purity (96-98%).[2][8]

The following diagram illustrates a generalized workflow for the isolation and purification of this compound esters.

Caption: A generalized workflow for the isolation and purification of this compound esters.

Biological Activities and Mechanisms of Action

This compound and its esters have demonstrated significant anti-inflammatory and potential anticancer activities.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented and are believed to be a primary contributor to the medicinal effects of Calendula officinalis extracts.

Mechanism of Action:

The anti-inflammatory effects of this compound are mediated through the inhibition of key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[1][7] Furthermore, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] This inhibition of pro-inflammatory mediators likely occurs through the modulation of the NF-κB and MAPK signaling pathways.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

Caption: this compound's proposed anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[10]

1. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).

2. Measurement of Nitric Oxide:

-

The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.

Anticancer Activity

Emerging evidence suggests that triterpenoids, including this compound, possess anticancer properties. The proposed mechanisms involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in various cancer cell lines.

Mechanism of Action:

The anticancer effects of this compound are likely mediated through the modulation of signaling pathways that regulate cell survival and proliferation, such as the MAPK and NF-κB pathways. Inhibition of these pathways can lead to the activation of caspases, which are key executioners of apoptosis.

The following diagram illustrates a potential logical relationship for this compound's anticancer activity.

Caption: A logical pathway illustrating this compound's potential anticancer activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using a colorimetric MTT assay.

1. Cell Seeding and Treatment:

-

Cancer cells (e.g., human colon adenocarcinoma cells, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

2. MTT Incubation and Formazan (B1609692) Solubilization:

-

After the treatment period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

3. Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

This compound is a promising natural compound with well-established anti-inflammatory properties and emerging anticancer potential. Its mechanism of action involves the modulation of key signaling pathways, such as NF-κB and MAPK, leading to the suppression of pro-inflammatory mediators and the induction of apoptosis in cancer cells. The detailed chemical information and experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its precise molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Farrerol Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 7. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Faradiol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faradiol, a pentacyclic triterpenoid (B12794562), and its fatty acid esters are of significant interest to the pharmaceutical and cosmetic industries due to their potent anti-inflammatory properties. Found predominantly in the flowers of Calendula officinalis (pot marigold), these compounds are synthesized through a specialized branch of the isoprenoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the central isoprenoid precursor, 2,3-oxidosqualene (B107256), to the formation of this compound and its esters. This document includes quantitative data on metabolite abundance, detailed model experimental protocols for the characterization of key enzymes, and visualizations of the pathway and experimental workflows to support further research and development.

The this compound Biosynthetic Pathway: A Core Overview

The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (B85504) (MVA) pathway.[1] The core pathway can be delineated into three principal stages:

-

Triterpene Skeleton Formation: The linear substrate, 2,3-oxidosqualene, is cyclized to form the pentacyclic triterpene backbone.

-

Hydroxylation: Specific hydroxylation of the triterpene skeleton occurs, catalyzed by a cytochrome P450 monooxygenase.

-

Esterification: The resulting diol, this compound, is esterified with fatty acids by acyltransferases to produce a variety of this compound esters.

The key enzymes involved in this pathway have been identified and characterized primarily in Calendula officinalis.

Key Enzymes and Genes in this compound Biosynthesis

The table below summarizes the key enzymes and their corresponding genes identified in Calendula officinalis that are integral to the this compound biosynthetic pathway.

| Enzyme | Gene (in C. officinalis) | Function |

| ψ-taraxasterol synthase | CoTXSS | Cyclization of 2,3-oxidosqualene to ψ-taraxasterol. |

| Cytochrome P450 716A | CoCYP716A392, CoCYP716A393 | C-16 hydroxylation of ψ-taraxasterol to produce this compound. |

| Acyltransferase | CoACT1, CoACT2 | Esterification of this compound with fatty acyl-CoAs. |

Quantitative Data

Table 2.1: Abundance of this compound Esters in Calendula officinalis Ray Florets

The following table presents the concentrations of the most abundant this compound fatty acid esters found in the ray florets of Calendula officinalis.

| Compound | Concentration (mg/g dry weight) |

| This compound myristate | 13.18[2] |

| This compound palmitate | 12.46[2] |

Data is sourced from studies on Calendula officinalis and may vary based on plant cultivar, growing conditions, and extraction methods.

Experimental Protocols

This section provides detailed model methodologies for the key experiments required to study the this compound biosynthetic pathway. These protocols are based on established methods for similar enzymes and may require optimization for the specific enzymes from Calendula officinalis.

Protocol for Heterologous Expression and Functional Characterization of ψ-taraxasterol Synthase (CoTXSS)

Objective: To express the CoTXSS gene in a heterologous host and confirm its enzymatic activity.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary expression vector (e.g., pEAQ-HT)

-

Nicotiana benthamiana plants

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

GC-MS system

Methodology:

-

Gene Cloning: The full-length coding sequence of CoTXSS is cloned into the binary expression vector.

-

Agrobacterium Transformation: The resulting plasmid is transformed into A. tumefaciens.

-

Agroinfiltration: A single colony of transformed A. tumefaciens is grown overnight, harvested, and resuspended in infiltration buffer to an OD₆₀₀ of 0.5. The bacterial suspension is infiltrated into the leaves of 4-6 week old N. benthamiana plants.

-

Metabolite Extraction: After 5-7 days, the infiltrated leaf tissue is harvested, freeze-dried, and ground. Metabolites are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS Analysis: The extracts are derivatized (e.g., with BSTFA) and analyzed by GC-MS to identify the presence of ψ-taraxasterol by comparison to an authentic standard.

Protocol for In Vitro Enzyme Assay of a Triterpene-Hydroxylating Cytochrome P450 (e.g., CoCYP716A392)

Objective: To determine the enzymatic activity and substrate specificity of a candidate C-16 hydroxylase.

Materials:

-

Yeast expression system (Saccharomyces cerevisiae)

-

Yeast expression vector (e.g., pYES-DEST52)

-

Yeast microsome isolation buffer

-

NADPH

-

Substrate: ψ-taraxasterol

-

GC-MS system

Methodology:

-

Heterologous Expression: The full-length cDNA of the candidate CYP gene is cloned into a yeast expression vector and transformed into a suitable yeast strain.

-

Microsome Isolation: Yeast cells are grown and induced. Spheroplasts are prepared and lysed to isolate the microsomal fraction containing the expressed P450 enzyme.

-

Enzyme Assay: The reaction mixture contains yeast microsomes, the substrate (ψ-taraxasterol), and NADPH in a suitable buffer. The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent.

-

GC-MS Analysis: The extracted products are derivatized and analyzed by GC-MS to detect the formation of this compound.

Protocol for In Vitro Enzyme Assay of Triterpene Acyltransferase (e.g., CoACT1)

Objective: To characterize the activity of a candidate acyltransferase involved in this compound ester formation.

Materials:

-

Microsomal fraction containing the expressed acyltransferase

-

Substrate: this compound

-

Acyl donor: Fatty acyl-CoA (e.g., myristoyl-CoA, palmitoyl-CoA)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

LC-MS system

Methodology:

-

Enzyme Preparation: The candidate acyltransferase is expressed in a suitable system (e.g., yeast) and the microsomal fraction is isolated.

-

Enzyme Assay: The reaction mixture includes the microsomal fraction, this compound, and a specific fatty acyl-CoA in the assay buffer. The reaction is incubated at an optimal temperature for a set time.

-

Product Extraction: The reaction is quenched, and the products are extracted.

-

LC-MS Analysis: The formation of this compound esters is analyzed by LC-MS, allowing for the identification and quantification of the specific ester products.

Protocol for Extraction and Quantification of this compound Esters from Calendula officinalis Flowers

Objective: To extract and quantify the amount of this compound esters in plant material.

Materials:

-

Freeze-dried and powdered C. officinalis flower heads

-

Extraction solvent (e.g., n-hexane or supercritical CO₂)

-

HPLC system with a C30 reverse-phase column and UV or MS detector

-

Authentic standards of this compound esters (e.g., this compound myristate, this compound palmitate)

Methodology:

-

Extraction: A known amount of powdered flower material is extracted with the chosen solvent. For supercritical fluid extraction (SFE), specific conditions of pressure and temperature are applied.

-

Sample Preparation: The crude extract is filtered and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.

-

HPLC Analysis: The prepared sample is injected into the HPLC system. A non-aqueous reversed-phase liquid chromatography (NARP-LC) method with a C30 column is often employed for the separation of these lipophilic compounds.

-

Quantification: The concentration of each this compound ester is determined by comparing the peak area to a calibration curve generated with authentic standards.

Signaling Pathways and Regulation

The regulation of triterpenoid biosynthesis, including the this compound pathway, is complex and involves responses to both developmental cues and environmental stimuli. While specific regulatory networks for this compound biosynthesis are not fully elucidated, general principles from triterpenoid and other specialized metabolite pathways can be inferred.

-

Jasmonate Signaling: Methyl jasmonate (MeJA) is a key plant hormone involved in defense responses and is a known elicitor of triterpenoid biosynthesis in many plant species.[3][4] It is likely that the genes in the this compound pathway are upregulated in response to jasmonate signaling.

-

Light Regulation: Light is a crucial environmental factor that influences the biosynthesis of various secondary metabolites. Different light qualities and photoperiods can affect the expression of biosynthetic genes and the accumulation of end products.[5][6][7]

-

Transcriptional Regulation: The expression of triterpenoid biosynthetic genes is controlled by various families of transcription factors, including AP2/ERF, bHLH, MYB, and WRKY.[8][9] These transcription factors can act as activators or repressors of pathway genes in response to specific signals.

Visualizations

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound and its esters.

Experimental Workflow for Functional Gene Characterization

Caption: A typical workflow for the functional characterization of biosynthetic genes.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for the metabolic engineering of this high-value triterpenoid. Further research is required to fully understand the regulatory mechanisms governing this pathway and to obtain detailed kinetic parameters for the key enzymes. The protocols and data presented in this guide offer a valuable resource for researchers aiming to optimize the production of this compound and its derivatives in heterologous systems or through synthetic biology approaches, ultimately facilitating their broader application in the pharmaceutical and cosmetic industries.

References

- 1. Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing biosynthesis: the role of LED light spectra in regulating phenolic and flavonoid accumulation in Matricaria chamomilla L. Root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Light regulates the synthesis and accumulation of plant secondary metabolites | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chinbullbotany.com [chinbullbotany.com]

Faradiol: A Triterpenoid in Plant Defense - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faradiol, a pentacyclic triterpenoid (B12794562) predominantly found in medicinal plants such as Calendula officinalis (pot marigold), is increasingly recognized for its significant biological activities. While extensively studied for its anti-inflammatory properties in mammalian systems, its intrinsic role in plant defense against biotic stressors is an area of growing interest. Triterpenoids, as a class of secondary metabolites, are integral to a plant's arsenal (B13267) against pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense mechanisms, consolidating information on its biosynthesis, putative signaling pathways, and methods for its study. Although direct quantitative data on this compound's efficacy against specific plant pests and pathogens remain limited, this guide extrapolates from research on related triterpenoids and Calendula officinalis extracts to provide a foundational resource for researchers. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation into this promising natural compound.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic threats, including pathogenic fungi, bacteria, and herbivorous insects. A crucial component of this defense is the production of a diverse array of secondary metabolites, among which triterpenoids play a vital role.[1][2] These complex molecules can act as direct toxins, feeding deterrents, or as signaling molecules that activate broader defense responses.[3]

This compound is a ψ-taraxasterol-type triterpenoid diol, notable for its presence in high concentrations, often as fatty acid esters (e.g., this compound myristate and this compound palmitate), in the floral parts of Calendula officinalis.[4] While the anti-inflammatory effects of this compound and its esters are well-documented in the context of human health, their function within the plant itself is less understood. This guide aims to bridge this knowledge gap by synthesizing the available information on this compound's biosynthesis and its potential role as a defense compound in plants.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for most triterpenoids. This pathway involves several key enzymes, primarily belonging to the oxidosqualene cyclase (OSC), cytochrome P450 monooxygenase (CYP450), and acyltransferase families.

The key steps in the biosynthesis of this compound and its esters are:

-

Cyclization of 2,3-oxidosqualene: The linear substrate 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase, ψ-taraxasterol synthase (TXSS), to form the pentacyclic triterpene scaffold, ψ-taraxasterol.

-

Hydroxylation: The ψ-taraxasterol backbone is then hydroxylated at the C16 position by a cytochrome P450 enzyme, specifically a taraxasterol (B1681928) C16 hydroxylase. This reaction converts ψ-taraxasterol into this compound.

-

Esterification: Finally, this compound can be acylated by triterpene acyltransferases, which attach fatty acid moieties (such as myristate and palmitate) to the hydroxyl groups, forming this compound esters.

Role in Plant Defense

While direct evidence for this compound's role in plant defense is still emerging, the well-established defensive properties of triterpenoids and Calendula officinalis extracts provide a strong basis for its putative functions.

Antifungal Activity

Extracts from Calendula officinalis, rich in triterpenoids including this compound, have demonstrated significant antifungal activity against a range of plant pathogens.[2][5][6][7][8] Triterpenoid saponins, which are glycosylated triterpenoids, are known to disrupt fungal cell membranes by complexing with sterols, leading to membrane permeabilization and cell death.[2] Although this compound itself is not a saponin, its amphipathic nature may allow it to interact with and disrupt fungal membranes.

Table 1: Antifungal Activity of Calendula officinalis Extracts

| Fungal Pathogen | Plant Part/Extract Type | Activity Observed | Reference(s) |

| Aspergillus niger | Flower extracts | High degree of activity | [6] |

| Rhizopus japonicum | Flower extracts | High degree of activity | [6] |

| Candida albicans | Flower extracts | High degree of activity | [6] |

| Various clinical fungal strains | Essential oil from flowers | Good to high activity | [7] |

| Botrytis cinerea | Methanolic extracts | Susceptible | [2] |

| Fusarium moniliforme | Methanolic extracts | Susceptible | [2] |

Anti-herbivore Activity

Calendula officinalis has a long history in traditional agriculture as a pest-deterrent plant.[3] Studies have shown that extracts from this plant possess insecticidal, larvicidal, ovicidal, and antifeedant properties against various insect pests.[9][10] These effects are likely attributable to the complex mixture of secondary metabolites present, including triterpenoids like this compound. Triterpenoids can act as feeding deterrents, toxins, or disrupt insect growth and development.[3]

Table 2: Anti-herbivore Activity of Calendula officinalis Extracts

| Herbivore | Plant Part/Extract Type | Activity Observed | Reference(s) |

| Spodoptera litura (Tobacco cutworm) | Leaf and flower extracts | Reduction in digestive enzyme activity | [9] |

| Spodoptera litura | Chloroform leaf extract | Strong ovicidal activity | [10] |

| Cabbage aphid, cabbageworms, diamondback moths | Intercropping with C. officinalis | Reduced pest problems | [3] |

Putative Signaling Role in Plant Defense

Beyond direct toxicity, secondary metabolites like triterpenoids can act as endogenous signaling molecules or elicitors, triggering a broader plant defense response. While the specific signaling cascades activated by this compound have not been elucidated, we can hypothesize its involvement based on known plant immunity pathways.

Elicitation of Defense Responses

Upon pathogen or herbivore attack, plants can recognize specific molecules (elicitors) which initiate a signaling cascade leading to the activation of defense genes. It is plausible that this compound, or its derivatives, could act as such an elicitor, leading to responses like the production of phytoalexins (antimicrobial compounds), reinforcement of the cell wall, and the expression of pathogenesis-related (PR) proteins.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are central to plant immune signaling, transducing signals from pathogen recognition to the activation of downstream defense responses. It is hypothesized that the perception of this compound as a damage-associated molecular pattern (DAMP) or its involvement in the response to pathogen-associated molecular patterns (PAMPs) could lead to the activation of a MAPK cascade. This would involve the sequential phosphorylation and activation of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and finally a MAP Kinase (MAPK), which would then phosphorylate downstream targets like transcription factors to regulate the expression of defense-related genes.

Reactive Oxygen Species (ROS) Production

The production of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), is a rapid and early response to various stresses, including pathogen attack. This "oxidative burst" can have a direct antimicrobial effect and also acts as a signaling molecule to activate downstream defense responses. It is conceivable that this compound could induce ROS production, contributing to the overall defense strategy of the plant.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the role of this compound in plant defense. It is crucial to include appropriate controls, such as solvent-only treatments, in all experiments.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay determines the direct effect of this compound on the growth of fungal pathogens.

-

Preparation of Fungal Cultures: Grow the desired fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (B569324) (PDA) plates until a sufficient amount of mycelium is present.

-

Preparation of this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

-

Preparation of Amended Media: Autoclave PDA medium and cool it to approximately 45-50°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare control plates with the solvent alone at the same dilution. Pour the amended and control media into sterile Petri dishes.

-

Inoculation: Place a small agar plug (e.g., 5 mm diameter) containing actively growing mycelium from the stock culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.

-

-

Data Analysis: Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Insect Feeding Bioassay (No-Choice Test)

This assay assesses the antifeedant or toxic effects of this compound on a chewing herbivore.

-

Insect Rearing: Rear a colony of the chosen insect pest (e.g., Spodoptera litura) on an artificial diet or host plant leaves under controlled conditions.

-

Preparation of this compound Solution: Dissolve purified this compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

-

Treatment of Leaf Discs: Cut uniform leaf discs (e.g., 2 cm diameter) from the host plant. Apply a known volume (e.g., 20 µL) of each this compound solution or the solvent control to the surface of the leaf discs and allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-weighed larva (e.g., third instar) into each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod) for a set period (e.g., 24 or 48 hours).

-

Data Collection: After the incubation period, record larval mortality and re-weigh the larvae to determine weight gain. The remaining leaf area can be measured using a leaf area meter or image analysis software to quantify consumption.

-

Calculation: Calculate the antifeedant index (AFI) using the formula:

-

AFI (%) = [(C - T) / (C + T)] x 100

-

Where C is the amount of leaf consumed in the control group and T is the amount of leaf consumed in the treated group.

-

-

Data Analysis: Analyze the data for significant differences in mortality, weight gain, and food consumption between the control and this compound-treated groups.

Analysis of Defense Gene Expression by RT-qPCR

This method is used to determine if this compound treatment induces the expression of known defense-related genes.

-

Plant Treatment: Treat plants (e.g., Arabidopsis thaliana seedlings) with a solution of this compound or a mock solution (solvent control).

-